molecular formula C15H20N2O3 B255155 N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide

Cat. No. B255155
M. Wt: 276.33 g/mol
InChI Key: QOUIZZNGCSQWSW-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide, also known as MOCA, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of hydrazide compounds and has been found to have various biological activities.

Mechanism of Action

The mechanism of action of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide is not fully understood, but it has been proposed that it works by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate the antioxidant defense system in the body, which helps to protect against oxidative stress.
Biochemical and Physiological Effects:
N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the body. It has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to protect against oxidative stress. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide in lab experiments is its low toxicity and high selectivity towards certain enzymes and pathways. It can be used at low concentrations and has been found to be effective in various cell and animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

There are several future directions for the research on N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide involves the reaction of 5-methoxy-2,4-cyclohexadien-1-one with hydrazine hydrate and cyclohexanecarboxaldehyde. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is purified by recrystallization and characterized by various analytical techniques.

Scientific Research Applications

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide has been extensively studied in scientific research for its various biological activities. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N//'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide

InChI

InChI=1S/C15H20N2O3/c1-20-13-9-5-8-12(14(13)18)10-16-17-15(19)11-6-3-2-4-7-11/h5,8-11,16H,2-4,6-7H2,1H3,(H,17,19)/b12-10+

InChI Key

QOUIZZNGCSQWSW-ZRDIBKRKSA-N

Isomeric SMILES

COC1=CC=C/C(=C\NNC(=O)C2CCCCC2)/C1=O

SMILES

COC1=CC=CC(=CNNC(=O)C2CCCCC2)C1=O

Canonical SMILES

COC1=CC=CC(=CNNC(=O)C2CCCCC2)C1=O

Origin of Product

United States

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